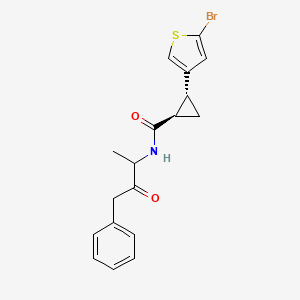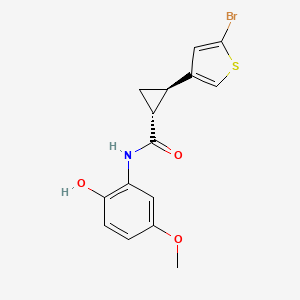![molecular formula C19H18F3NO3S B7342347 (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide](/img/structure/B7342347.png)
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonyl cyclopentane carboxamides. In
Mechanism of Action
The mechanism of action of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide involves the inhibition of specific signaling pathways that are critical for the growth and survival of cancer cells. TAK-659 targets the B-cell receptor (BCR) pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 also inhibits the NF-κB pathway, which is involved in the regulation of various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, recent studies have shown that TAK-659 has potent anti-tumor activity against various types of cancer. TAK-659 has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide in lab experiments is its potent anti-tumor activity against various types of cancer. TAK-659 has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways. However, one of the limitations of using TAK-659 in lab experiments is its complex synthesis method, which requires several steps and specialized equipment.
Future Directions
There are several future directions for the research and development of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide. One of the most significant future directions is the development of TAK-659 as a potential therapeutic agent for the treatment of various types of cancer. Further studies are needed to determine the efficacy and safety of TAK-659 in clinical trials. Another future direction is the exploration of the potential applications of TAK-659 in other fields of scientific research, such as immunology and inflammation. Finally, more research is needed to understand the biochemical and physiological effects of TAK-659 and its mechanism of action.
Synthesis Methods
The synthesis of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 3-phenylcyclopentane-1-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(trifluoromethyl)aniline to form the amide intermediate. Finally, the amide intermediate is treated with (1R,3R)-1-amino-3-methylcyclopentane to obtain the desired product.
Scientific Research Applications
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of oncology. Recent studies have shown that TAK-659 has potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways.
properties
IUPAC Name |
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-5-9-17(16)27(25,26)23-18(24)15-11-10-14(12-15)13-6-2-1-3-7-13/h1-9,14-15H,10-12H2,(H,23,24)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMFJZNQICIVAZ-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=CC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342264.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetonitrile](/img/structure/B7342268.png)

![(2S,3R)-4-ethyl-3-(1-methylimidazol-2-yl)-N-[(4-methylsulfanyloxan-4-yl)methyl]-5-oxomorpholine-2-carboxamide](/img/structure/B7342284.png)
![1-[(1R,2S)-2-ethoxy-2-methylcyclopropyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7342300.png)

![2-[(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7342328.png)
![(2S,5R)-5-[4-(2-chlorophenoxy)piperidine-1-carbonyl]oxolane-2-carboxamide](/img/structure/B7342330.png)

![1-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B7342345.png)

![1-[4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-(3-methoxycyclobutyl)urea](/img/structure/B7342364.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[4-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7342370.png)
![(1R,2R)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342376.png)